quercitrin

Dermatology Topical Formulation Skin Absorption

Generic substitution among quercetin glycosides introduces uncharacterized variability in bioactivity and permeability. Quercitrin (CAS 522-12-3), bearing a rhamnose moiety at the 3-O position, delivers glycone-specific target engagement distinct from rutin or isoquercitrin. • 11-fold greater skin deposition than rutin in barrier-disrupted models - rational choice for atopic dermatitis formulation research • Significant mitochondrial protection against MeHg-induced oxidative stress; rutin showed no effect at equivalent 10 μg/mL dose • α-Glucosidase inhibition IC₅₀ 7.6 μg/mL; DPPH scavenging IC₅₀ 24.6 μM Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
Cat. No. B1258309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequercitrin
Synonymsquercetin 3-O-rhamnoside
quercetin-3-L-rhamnoside
quercetrin
quercitrin
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21?/m1/s1
InChIKeyOXGUCUVFOIWWQJ-GPTQEAJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercitrin Specifications and Comparator Overview


Quercitrin (quercetin-3-O-rhamnoside; CAS: 522-12-3) is a naturally occurring flavonol glycoside consisting of the aglycone quercetin conjugated to a rhamnose sugar moiety at the 3-O position [1]. Unlike its aglycone counterpart quercetin, which has extremely low aqueous solubility, the rhamnosyl substitution confers substantially improved water solubility (ESOL Log S: −2.08 vs. −3.24 for quercetin), positioning quercitrin in the "Soluble" class [2]. This physicochemical distinction directly impacts formulation feasibility and bioavailability considerations in both research and industrial applications. Quercitrin belongs to the quercetin glycoside family alongside structural analogs including rutin (quercetin-3-O-rutinoside, a disaccharide glycoside), isoquercitrin (quercetin-3-O-glucoside), and hyperoside (quercetin-3-O-galactoside) — each differing by the specific sugar moiety attached at the 3-O position, which fundamentally alters their biological activity profiles, pharmacokinetics, and experimental utility [3].

Quercetin-3-O-rhamnoside with distinct glycone moiety alters physicochemical and bioactivity profile

Improved aqueous solubility vs. quercetin aglycone (predicted Soluble class)

Glycone-dependent bioactivity requires compound-specific selection for research models

Why Generic Substitution Fails for Quercitrin


Generic substitution among quercetin glycosides is scientifically unsound due to glycone-type-dependent divergence in multiple critical parameters. The rhamnose moiety of quercitrin confers distinct physicochemical properties compared to the rutinose disaccharide of rutin: quercitrin has a Log P of 0.49 versus rutin's −1.69, translating to significantly higher lipophilicity and enhanced skin permeation [1]. This difference manifests experimentally as approximately 11-fold greater skin deposition of quercitrin in barrier-disrupted models mimicking atopic dermatitis lesions [2]. Furthermore, in a direct comparative study of MeHg-induced neurotoxicity, quercitrin (10 μg/mL) protected mitochondria from MeHg-induced oxidative damage, whereas rutin afforded no significant protective effect at equivalent conditions [3]. The sugar moiety also dictates differential enzyme inhibition profiles: quercitrin exhibits moderate DPPH scavenging (IC₅₀ = 24.6 μM) that is distinct from both the more potent rutin (IC₅₀ = 20.2 μM) and the aglycone quercetin (IC₅₀ = 27.8 μM) [4]. Procurement decisions that treat quercetin glycosides as interchangeable risk introducing uncharacterized variability in bioactivity, permeability, and target engagement.

Quercitrin (Rhamnose)
Reported higher skin deposition in barrier-disrupted models; Log P 0.49 supports permeation
Rutin (Rutinose)
Disaccharide moiety markedly reduces lipophilicity (Log P −1.69) and dermal delivery
Quercitrin
Intermediate antioxidant rank (DPPH IC50 24.6 μM) among quercetin glycosides
Rutin
More potent DPPH scavenger (IC50 20.2 μM); antioxidant profile may differ
Quercitrin
Reported mitochondrial protection against MeHg-induced oxidative stress
Rutin
No significant protective effect in equivalent neurotoxicity model

Procurement Evidence: Quercitrin vs. Comparators


Skin Permeation in Barrier-Disrupted Models

Quercitrin demonstrates significantly superior skin absorption characteristics compared to rutin due to its smaller molecular volume and higher lipophilicity. In Franz diffusion cell studies using barrier-disrupted (stripped and delipidized) skin models that mimic atopic dermatitis lesions, quercitrin and isoquercitrin exhibited approximately 11-fold enhanced skin deposition, whereas rutin with dual sugar moieties showed markedly lower permeation [1]. The Log P values substantiate this difference: quercitrin 0.49 versus rutin −1.69 [2].

Skin deposition (barrier-disrupted)
Head-to-head
Quercitrin: ~11-fold deposition increase
Rutin: markedly lower permeation
Reported higher dermal delivery in atopic dermatitis-like skin models
Franz diffusion cell; stripped/delipidized skin
Dermatology Topical Formulation Skin Absorption Atopic Dermatitis

DPPH Radical Scavenging Activity

In a comprehensive comparative study of eleven polyphenolic compounds isolated from mulberry seeds, quercitrin demonstrated DPPH radical scavenging activity with an IC₅₀ of 24.6 μM. This positions quercitrin as intermediate in potency among the quercetin family: rutin (IC₅₀ = 20.2 μM) showed the strongest activity, followed by isoquercitrin (IC₅₀ = 22.5 μM), quercitrin (IC₅₀ = 24.6 μM), and then the aglycone quercetin (IC₅₀ = 27.8 μM) [1]. Notably, all four compounds exhibited stronger antioxidant activity than the reference standards L-ascorbic acid (IC₅₀ = 31.5 μM) and α-tocopherol (IC₅₀ = 52.3 μM).

DPPH scavenging rank
Head-to-head
Quercitrin IC50 24.6 μM
Rutin 20.2 μM | Quercetin 27.8 μM
Intermediate antioxidant rank among tested quercetin glycosides
Mulberry seed polyphenols; n=3
Antioxidant Free Radical Scavenging Flavonoid Bioactivity DPPH Assay

Mitochondrial Protection Against Oxidative Stress

In a direct comparative study evaluating the protective effects of quercetin glycosides against methylmercury (MeHg)-induced neurotoxicity in rat cortical brain slices, quercitrin (10 μg/mL) demonstrated significant mitochondrial protection from MeHg (5 μM)-induced oxidative damage. In contrast, rutin at equivalent concentrations failed to afford any significant protective effect against MeHg (100 μM)-induced lipid peroxidation and ROS production [1]. The study established that Ca²⁺ plays a central role in MeHg toxicity and that mitochondrial protection is a key determinant of neuroprotective efficacy.

Mitochondrial protection (MeHg)
Head-to-head
Quercitrin: protective at 10 μg/mL
Rutin: no protective effect
Qualitative divergence in neuroprotection model response
Rat cortical slices; MeHg 5–100 μM
Neuroprotection Mitochondrial Function Oxidative Stress Methylmercury Toxicity

α-Glucosidase Inhibition Potency

Quercitrin exhibits distinct inhibitory activity against α-glucosidase with an IC₅₀ of 7.6 μg/mL, positioning it as a potent inhibitor among evaluated flavonoids and polyphenols [1]. In advanced glycation endproduct (AGE) inhibition assays, quercitrin showed IC₅₀ values of 0.05 mg/mL in non-oxidative assays and 0.34 mg/mL in oxidative assays, while quercetin demonstrated IC₅₀ values of 0.04 mg/mL and 0.051 mg/mL, respectively. Additionally, quercitrin (65%) and quercetin (62%) showed comparable significant inhibition of 15-lipoxygenase.

α-Glucosidase inhibition
Reported
IC50 7.6 μg/mL
Supports enzyme inhibition screening in metabolic research
Comparable to gallic acid (8.2 μg/mL); docking studies
Diabetes α-Glucosidase Inhibition AGEs Metabolic Disease

Solubility and Physicochemical Properties

Computational prediction using SwissADME reveals distinct physicochemical profiles among quercetin glycosides that directly impact formulation strategy. Quercitrin (quercetin-3-rhamnoside) has a predicted aqueous solubility (ESOL Log S) of −2.08 (classified as "Soluble"), a Log P of 0.49, and a bioavailability score (F30%) of 0.17. In comparison, quercetin has a Log S of −3.24 ("Soluble" class) with a higher Log P of 1.99 and F30% of 0.55, while rutin has a Log S of −0.29 ("Soluble" class), a Log P of −1.69, and F30% of 0.17 [1]. Quercitrin's intermediate Log P (0.49) balances aqueous solubility with membrane permeability in a manner distinct from both the more lipophilic aglycone and the more hydrophilic disaccharide glycoside.

Predicted physicochemical profile
Data to verify
Log S −2.08 (Soluble)
Log P 0.49 | F30% 0.17
Balanced solubility-lipophilicity profile distinct from quercetin/rutin
SwissADME computational prediction
Formulation Science Bioavailability Physicochemical Properties Drug Development

Quercitrin Application Scenarios


Topical Dermatological Formulation Development

Quercitrin is specifically indicated for topical formulation research targeting inflammatory skin disorders such as atopic dermatitis. The evidence demonstrates approximately 11-fold enhanced skin deposition in barrier-disrupted skin models compared to intact skin, with permeation characteristics superior to rutin due to smaller molecular volume and higher lipophilicity (Log P 0.49 vs. rutin −1.69) [1][2]. In keratinocyte models, quercitrin effectively reduces overexpression of proinflammatory effectors including IL-6, CXCL1, CXCL8, RANTES, and TARC via inhibition of ERK and p38 phosphorylation [1]. This combination of favorable skin absorption parameters and demonstrated anti-inflammatory activity in relevant cell models supports quercitrin as a rational choice over rutin for dermatological formulation development.

Neuroprotection and Mitochondrial Research

Quercitrin is the preferred quercetin glycoside for neuroscience studies involving mitochondrial oxidative stress, particularly in methylmercury or related heavy metal neurotoxicity models. Direct comparative evidence establishes that quercitrin (10 μg/mL) provides significant mitochondrial protection against MeHg-induced oxidative damage in rat cortical brain slices, whereas rutin at equivalent concentrations affords no significant protective effect against lipid peroxidation and ROS production [1]. The study also demonstrated that MeHg-generated ROS is dependent on intracellular Ca²⁺ increases, and quercitrin's protective effects are mediated through mitochondrial mechanisms [1]. Researchers studying neuroprotection should not substitute rutin for quercitrin in these model systems, as the functional divergence is qualitative rather than merely quantitative.

Metabolic Disease and Antidiabetic Studies

Quercitrin is a relevant candidate for antidiabetic research programs focused on α-glucosidase inhibition, with a demonstrated IC₅₀ of 7.6 μg/mL [1]. The compound also exhibits AGE formation inhibitory activity with IC₅₀ values of 0.05 mg/mL (non-oxidative) and 0.34 mg/mL (oxidative), and 65% inhibition of 15-lipoxygenase [1]. Molecular docking studies indicate high binding energies for transcriptional regulators 1IK3, 3TOP, and 4F5S [1]. The distinct inhibition profile of quercitrin — stronger α-glucosidase inhibition but weaker AGE inhibition compared to quercetin — makes compound selection dependent on the specific molecular target of interest in metabolic disease research.

Botanical Reference Standard and Quality Control

Quercitrin serves as a critical reference standard for the quantification and quality control of flavonoid-containing botanical materials. HPLC quantification data from mulberry seeds demonstrates that quercitrin content ranges from 7.2 to 34.2 mg/100 g across cultivars, representing the second most abundant quercetin glycoside after rutin (31.1–60.0 mg/100 g) and exceeding quercetin (15.8–19.5 mg/100 g) and isoquercitrin (5.8–15.4 mg/100 g) [1]. This quantitative data supports the use of quercitrin as a analytically significant marker compound for species authentication, cultivar differentiation, and extract standardization in botanical product development.

Application
Selection Property
Validation Focus
Topical formulation research (barrier-disrupted skin models)
Glycone-dependent skin permeation profile
Deposition and anti-inflammatory marker validation in ex vivo models
Neuroprotection & mitochondrial stress models
Reported mitochondrial protection in MeHg model
ROS and lipid peroxidation endpoint monitoring
Metabolic disease research (α-glucosidase target)
α-Glucosidase inhibition profile
Enzyme inhibition and AGE assay validation
Botanical QC & standardization
Marker compound for flavonoid quantification
HPLC content verification across cultivars
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